DPP-4 inhibitor 3

DPP-4 inhibition IC50 type 2 diabetes

DPP-4 inhibitor 3, also cataloged as DPP-4-IN-3 and identified as Compound 5a (IUPAC: ethyl 4-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate, CAS 2402735-14-0), is a synthetic small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor designed for type 2 diabetes research. It belongs to a series of 12 triazolo-pyridazine-6-yl-substituted piperazines synthesized and evaluated as potential anti-diabetic agents targeting the incretin pathway.

Molecular Formula C19H22N6O2
Molecular Weight 366.4 g/mol
Cat. No. B12415581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPP-4 inhibitor 3
Molecular FormulaC19H22N6O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC(=C4)C)C=C2
InChIInChI=1S/C19H22N6O2/c1-3-27-19(26)24-11-9-23(10-12-24)17-8-7-16-20-21-18(25(16)22-17)15-6-4-5-14(2)13-15/h4-8,13H,3,9-12H2,1-2H3
InChIKeyFVFDGGRWCKJRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP-4 Inhibitor 3 (CAS 2402735-14-0) for Research Procurement: Compound Identity and Baseline Profile


DPP-4 inhibitor 3, also cataloged as DPP-4-IN-3 and identified as Compound 5a (IUPAC: ethyl 4-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate, CAS 2402735-14-0), is a synthetic small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor designed for type 2 diabetes research [1]. It belongs to a series of 12 triazolo-pyridazine-6-yl-substituted piperazines synthesized and evaluated as potential anti-diabetic agents targeting the incretin pathway [1]. Vendors report its in vitro DPP-4 inhibitory potency with an IC50 of 0.75 nM , though a BindingDB entry from the same study cites an IC50 of 1.3 nM, underscoring the need for procurement teams to verify the specific assay conditions used for any reported value [2].

Procurement Risks of Substituting DPP-4 Inhibitor 3 with Other In-Class Compounds


Selecting a DPP-4 inhibitor for diabetes research cannot rely solely on class-level mechanism; within the triazolo-pyridazine-piperazine series alone, minor structural modifications produce divergent pharmacological profiles [1]. The original study of 12 analogs (5a-5l) revealed that while some compounds (5a, 5c, 5g, 5i) share potent antioxidant and insulinotropic activities of up to 99%, their effects on targets like DPP-8/9 selectivity, cytotoxicity, and in vivo efficacy are unknown [1]. Critically, the available evidence for DPP-4 inhibitor 3 is limited to a narrow set of in vitro assays, meaning it cannot be assumed to be interchangeable with more comprehensively characterized clinical candidates like sitagliptin or linagliptin, nor with other compounds from its own series for which these data exist [1]. This limited dataset is the core risk of generic substitution.

DPP-4 Inhibitor 3 (Compound 5a): Quantitative Differentiation Evidence for Scientific Sourcing


DPP-4 Potency of Compound 5a vs. Sitagliptin and Series Analogs

The primary reported in vitro potency of DPP-4 inhibitor 3 (0.75 nM) places it among high-potency inhibitors, but this value lacks a direct, internally controlled comparator. A separate database entry from the same publication lists an IC50 of 1.3 nM [1], creating uncertainty. For context, the clinically approved sitagliptin has an IC50 of 18 nM [2]. However, this is a cross-study comparison with different assay conditions, and no head-to-head data for 5a versus sitagliptin or other series members are publicly available.

DPP-4 inhibition IC50 type 2 diabetes

In Vitro Antioxidant Activity: Compound 5a Compared to Series Members 5c, 5g, 5i

In the H2O2 radical scavenging assay, DPP-4 inhibitor 3 (Compound 5a) demonstrated activity up to 99%, grouping it with compounds 5c, 5g, and 5i which shared this attribute [1]. This is the only direct, intra-study comparator evidence available. However, the data was reported qualitatively for this subgroup, without individual quantitative values to differentiate 5a from 5c, 5g, or 5i [1].

antioxidant H2O2 radical scavenging insulinotropic

Cytotoxicity Profile: Defining a Safe In Vitro Concentration Range

An MTT assay determined a maximum safe dose and established an in vitro safety benchmark. The study reported that a dose up to 2.5 nM could be used, with an IC50 of 1.25 nM in their viability assay, beyond which cell vitality was compromised [1]. This provides an operational window for cell-based experiments but does not compare selectivity to other DPP-4 inhibitors or related proteases like DPP-8/9.

cytotoxicity MTT assay INS-1 cells

Validated Research Applications for DPP-4 Inhibitor 3 (Compound 5a) in Anti-Diabetic Drug Discovery


In Vitro Screening for Antioxidant and Insulinotropic Dual-Activity Leads

DPP-4 inhibitor 3 is suitable for use as a positive control or benchmark in screening programs for novel DPP-4 inhibitors that also require ancillary antioxidant properties. Its established activity of up to 99% in the H2O2 radical scavenging assay, alongside its insulinotropic effects in 832/13 INS-1 cells, makes it a viable standard for validating assay systems designed to detect this dual pharmacological profile [1].

Cell-Based Studies of Incretin-Mediated Insulin Secretion

Given its potent DPP-4 inhibition (IC50 reported at 0.75 nM) and documented insulinotropic activity, this compound can be employed in mechanistic studies investigating the incretin pathway in pancreatic beta-cell models. The established safe concentration range (up to 2.5 nM) provides experimental guidance for its use in cellular assays without inducing cytotoxicity [1].

Structural Biology and Medicinal Chemistry of Triazolo-Pyridazine Scaffolds

As a crystallized analog within a series of 12 flexible dimer compounds, 5a's solved crystal structure provides a valuable starting point for structure-activity relationship (SAR) studies and computational drug design. Its structural data can guide the rational modification of the triazolo-pyridazine-6-yl-substituted piperazine scaffold to optimize potency, selectivity, and drug-like properties [2].

Quote Request

Request a Quote for DPP-4 inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.